molecular formula C14H16N2O B046508 N-(2-Aminoethyl)-1-naphthylacetamide CAS No. 36321-43-4

N-(2-Aminoethyl)-1-naphthylacetamide

Cat. No. B046508
CAS RN: 36321-43-4
M. Wt: 228.29 g/mol
InChI Key: OJWZEVNPRJDAME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-(2-Aminoethyl)-1-naphthylacetamide involves reactions with arylidene malononitrile, 1,3-diketones, and malononitrile, leading to a range of heterocyclic compounds. These synthesis routes have been explored for producing pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives, showcasing the versatility of naphthylacetamide compounds in heterocyclic synthesis (Fadda et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-Aminoethyl)-1-naphthylacetamide demonstrates significant variation in conformation and tautomerism. For example, 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone exhibits keto-enol tautomerism and a non-planar structure with a dihedral angle indicating intramolecular interactions (Ünver et al., 2001).

Chemical Reactions and Properties

N-(2-Aminoethyl)-1-naphthylacetamide and its derivatives participate in various chemical reactions, forming angular heterocyclic compounds with aromatic amines and exhibiting nucleophilic nitrogen-nitrogen exchange reactions. These reactions highlight the compound's reactivity towards forming complex structures with potential pharmacological activities (Agarwal & Mital, 1976; Hojo*, Masuda, & Okada*, 1987).

Physical Properties Analysis

The physical properties of N-(2-Aminoethyl)-1-naphthylacetamide derivatives, such as solubility and film-forming ability, are influenced by their molecular structure. Fluorinated polyimides derived from naphthyl-containing compounds exhibit low moisture absorption and low dielectric constants, indicating their potential in materials science applications (Chung & Hsiao, 2008).

Chemical Properties Analysis

The chemical properties of N-(2-Aminoethyl)-1-naphthylacetamide derivatives, including reactivity towards different functional groups and participation in cyclization reactions, are crucial for synthesizing novel compounds with diverse biological activities. The Cu(I)-catalyzed synthesis of functionalized 1-naphthylamines from related compounds demonstrates the potential for creating biologically relevant molecules with unique photophysical properties (Su et al., 2019).

Scientific Research Applications

Alzheimer's Disease Research

N-(2-Aminoethyl)-1-naphthylacetamide derivatives have been used in Alzheimer's disease research. A study by Shoghi-Jadid et al. (2002) utilized a derivative, [18F]FDDNP, with positron emission tomography (PET) for the localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This technique is significant for diagnostic assessment and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Pharmacological Research

In pharmacology, Piplani et al. (2004) synthesized 2-naphthyloxy derivatives of N,N-substituted acetamides, showing significant antiamnesic activity. These compounds were found to enhance memory, comparable to the known nootropic agent piracetam (Piplani et al., 2004).

Antibacterial Activity

Fadda et al. (2015) explored the synthesis of various naphthylacetamide derivatives for their antimicrobial activity. They found these compounds to exhibit mild to moderate activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in antibacterial applications (Fadda et al., 2015).

Chemical Analysis and Detection

Naphthylacetamide derivatives have been used in chemical analysis. Terada et al. (1983) utilized 2-Mercapto-N-2-naphthylacetamide for the preconcentration of palladium(II) from water, which is crucial for atomic absorption spectrometric measurement (Terada et al., 1983).

Polymer Chemistry

In the field of polymer chemistry, Erol and Soykan (2004) reported the synthesis of a naphthylamino species containing monomer, 2-(2-naphthylamino)-2-oxo-ethyl methacrylate, and its copolymerization with other monomers. This research contributes to the development of novel polymers with specific properties (Erol & Soykan, 2004).

Environmental Analysis

Naphthylacetamide derivatives have also been used in environmental analysis. Esparza et al. (2013) developed a method for determining naphthalene-derived compounds in apples, demonstrating their utility in food safety and environmental monitoring (Esparza et al., 2013).

Safety And Hazards

“N-(2-Aminoethyl)acetamide” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The adsorption of formaldehyde by the MCC/APMDS composite aerogel provides valuable information for the preparation of adsorbent materials with high formaldehyde adsorption capacity for air purification .

properties

IUPAC Name

N-(2-aminoethyl)-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWZEVNPRJDAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189856
Record name N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-1-naphthylacetamide

CAS RN

36321-43-4
Record name N-(2-Aminoethyl)-1-naphthylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036321434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-AMINOETHYL)-1-NAPHTHYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3LUK7H8QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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